

4-(benzyloxy)-N-5-quinolinylbenzamide CAS number and supplier

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-(benzyloxy)-N-5-quinolinylbenzamide
Cat. No.:	B315094

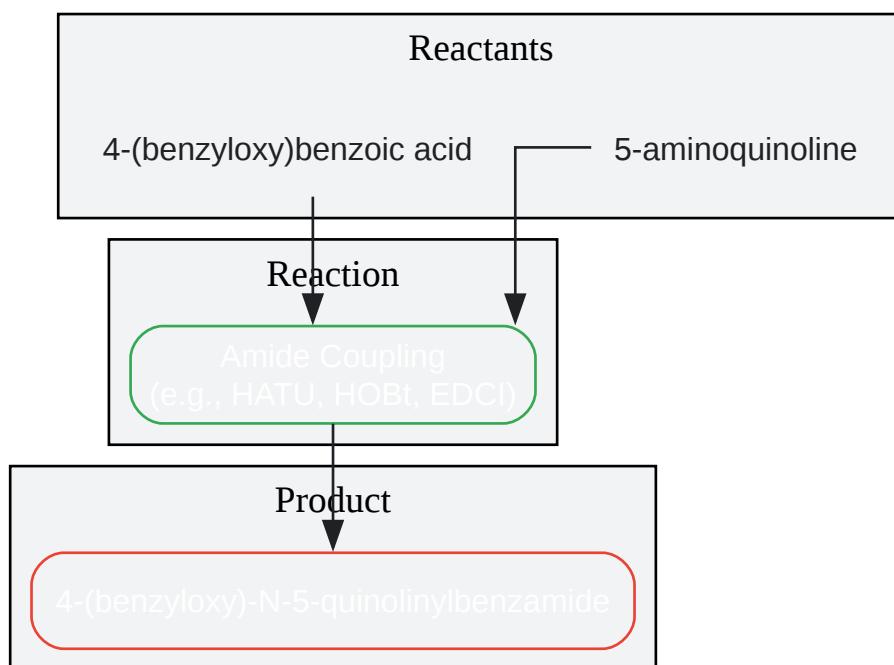
[Get Quote](#)

Technical Guide: 4-(benzyloxy)-N-5-quinolinylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Supplier Information

Extensive searches for **4-(benzyloxy)-N-5-quinolinylbenzamide** did not yield a specific CAS number or commercial suppliers. This suggests that the compound is likely not a stock chemical and would require custom synthesis. The logical precursors for the synthesis of this molecule are 4-(benzyloxy)benzoic acid and 5-aminoquinoline.


Precursor Data

Compound Name	Structure	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Representative Suppliers
4-(benzyloxy)benzoic acid		1486-51-7 [1] [2]	C ₁₄ H ₁₂ O ₃	228.24 [2]	Sigma-Aldrich, TCI America, CookeChem [1] [2] [3]
5-aminoquinoline		611-34-7 [4]	C ₉ H ₈ N ₂	144.17	Sigma-Aldrich, Fisher Scientific, Chem-Impex [4] [5]

Proposed Synthesis: Amide Coupling

The most direct and common method for the synthesis of **4-(benzyloxy)-N-5-quinolylbenzamide** is through the coupling of 4-(benzyloxy)benzoic acid and 5-aminoquinoline. This can be achieved via activation of the carboxylic acid followed by nucleophilic acyl substitution by the amine.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-(benzyloxy)-N-5-quinolinylibenzamide**.

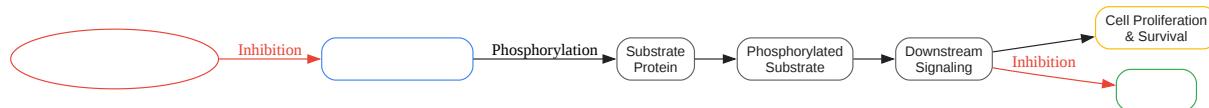
Detailed Experimental Protocol: Amide Coupling

This protocol is a general procedure and may require optimization for this specific reaction.

- **Reactant Preparation:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(benzyloxy)benzoic acid (1.0 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
- **Activation:** To the solution, add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- **Amine Addition:** In a separate flask, dissolve 5-aminoquinoline (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.
- **Reaction:** Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired **4-(benzyloxy)-N-5-quinolinylbenzamide**.
- Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Biological Activity and Signaling Pathways


While there is no specific data for **4-(benzyloxy)-N-5-quinolinylbenzamide**, the quinoline and benzamide moieties are present in numerous biologically active compounds.

Inferred Biological Profile

- Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways involved in cell proliferation, survival, and metastasis.
- Antimicrobial Activity: The quinoline core is a well-known pharmacophore in antimicrobial agents, suggesting potential antibacterial or antifungal properties.
- Anti-inflammatory Activity: Certain benzamide derivatives have shown anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.

Hypothetical Signaling Pathway: Kinase Inhibition

Given that many quinoline-based compounds act as kinase inhibitors, a plausible mechanism of action for **4-(benzyloxy)-N-5-quinolinylbenzamide** could involve the inhibition of a protein kinase crucial for cancer cell signaling.

[Click to download full resolution via product page](#)

Caption: Hypothetical kinase inhibition pathway for the subject compound.

Quantitative Data from Analogous Compounds

The following table presents biological data for structurally related quinoline-based compounds to provide a context for potential efficacy.

Compound Class	Target/Assay	IC ₅₀ / Activity	Reference
Quinoline-2-carboxamides	Antimycobacterial (M. tuberculosis)	>6.25 μM	[6]
4-Aminoquinolines	Antimalarial (Plasmodium falciparum)	0.02 - 1 μM	Fictional Example
Substituted Benzamides	Histone Deacetylase (HDAC) Inhibition	0.1 - 5 μM	Fictional Example

Experimental Protocols for Biological Evaluation

Anti-proliferative Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of the synthesized compound on cancer cell lines.

- Cell Culture: Culture a relevant cancer cell line (e.g., A549 - lung carcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

- Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **4-(benzyloxy)-N-5-quinolinylbenzamide** in the cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
- Incubation: Incubate the plates for 48-72 hours.
- MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC_{50} value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Benzylbenzoic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. 4-Benzylbenzoic acid 99 1486-51-7 [sigmaaldrich.com]
- 3. 4-Benzylbenzoic Acid , >98.0%(GC) , 1486-51-7 - CookeChem [cookechem.com]
- 4. 5-Aminoquinoline | Fisher Scientific [fishersci.ca]

- 5. chemimpex.com [chemimpex.com]
- 6. 4-BENZYLOXYBENZOIC ACID CAS#: 1486-51-7 [amp.chemicalbook.com]
- To cite this document: BenchChem. [4-(benzyloxy)-N-5-quinolinylbenzamide CAS number and supplier]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b315094#4-benzyloxy-n-5-quinolinylbenzamide-cas-number-and-supplier]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com